Sodium4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate
Description
Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 4, a methyl group at position 5, and a carboxylate group at position 2. The sodium counterion enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals and materials science. Thiazole derivatives are known for their bioactivity, particularly in antimicrobial and anti-inflammatory agents, owing to the electron-withdrawing fluorine substituent and the aromatic stability of the thiazole ring .
Properties
Molecular Formula |
C11H7FNNaO2S |
|---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
sodium;4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C11H8FNO2S.Na/c1-6-9(13-10(16-6)11(14)15)7-2-4-8(12)5-3-7;/h2-5H,1H3,(H,14,15);/q;+1/p-1 |
InChI Key |
JIQUXJHBLHBWIU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)[O-])C2=CC=C(C=C2)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate
General Synthetic Strategy
The synthesis of sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate generally involves the preparation of the corresponding 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid or its methyl ester, followed by hydrolysis and neutralization to form the sodium salt. The key steps are:
- Construction of the 1,3-thiazole ring with appropriate substituents.
- Esterification or direct formation of the carboxylic acid.
- Hydrolysis of ester to acid (if starting from ester).
- Conversion of acid to sodium salt via neutralization with sodium hydroxide.
Detailed Stepwise Preparation
Synthesis of 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid methyl ester
- Starting from appropriate precursors, the 1,3-thiazole ring is constructed with a methyl group at position 2 and a 4-fluorophenyl substituent at position 5.
- The carboxylate group at position 4 is introduced as a methyl ester to facilitate purification and handling.
Hydrolysis to 5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
- The methyl ester is hydrolyzed under alkaline conditions using sodium hydroxide in a mixture of tetrahydrofuran (THF) and methanol at room temperature (approximately 20°C) for 30 minutes.
- The reaction mixture is then concentrated under reduced pressure, dissolved in water, and acidified with concentrated hydrochloric acid at 0°C for 15 minutes to precipitate the free acid.
- The acid is filtered, washed, and dried to obtain a white solid with high purity and yield (~93%).
Formation of sodium salt: Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate
- The free acid is neutralized with sodium hydroxide in aqueous solution.
- The resulting sodium salt is isolated by evaporation of solvent or precipitation, followed by filtration and drying.
- This step converts the carboxylic acid into its sodium carboxylate form, improving solubility and stability.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Methyl ester hydrolysis | Sodium hydroxide in THF/MeOH/water | 20°C | 0.5 h | — | Alkaline hydrolysis of methyl ester |
| Acidification to free acid | Concentrated HCl in water | 0°C | 0.25 h | 93% | Precipitation of acid |
| Neutralization to sodium salt | Sodium hydroxide in water | Ambient | — | — | Formation of sodium carboxylate salt |
Data adapted from ChemicalBook synthesis protocol for RAC-5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (CAS 433283-22-8)
Analytical and Research Findings
Purity and Physical Properties
- The free acid form obtained after hydrolysis and acidification is a white solid with a high yield (~93%).
- The sodium salt is typically isolated as a white or off-white solid.
- Melting points and spectral data (NMR, LCMS) for related compounds confirm the structure and purity.
Mechanistic Insights
- The hydrolysis of the methyl ester proceeds via nucleophilic attack by hydroxide ion on the ester carbonyl, leading to carboxylate formation and methanol release.
- Acidification protonates the carboxylate to precipitate the free acid.
- Neutralization with sodium hydroxide converts the acid back to the sodium carboxylate salt.
Summary Table of Preparation Methods
Scientific Research Applications
Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazole Derivatives
Table 1: Key Structural and Functional Differences
Key Observations:
Solubility : The sodium carboxylate form exhibits superior aqueous solubility compared to ester or carboxylic acid derivatives, which are more lipophilic .
Structural and Crystallographic Comparisons
- Isostructurality: Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate may adopt a planar conformation similar to its analogs, but steric effects from the 4-fluorophenyl group can induce nonplanar distortions, as seen in related metalloporphyrins .
- Crystal Packing : Fluorine substituents often lead to dense packing via C–F···H interactions. However, in isostructural compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), chlorine’s larger van der Waals radius disrupts packing efficiency compared to fluorine .
Biological Activity
Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its promising biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring—a five-membered heterocyclic structure containing sulfur and nitrogen—substituted with a fluorophenyl group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 239.26 g/mol. The structural characteristics significantly influence its biological properties.
Antimicrobial Activity
Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate has demonstrated notable antimicrobial effects against various bacterial strains. Preliminary studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in treating bacterial infections, especially those resistant to conventional antibiotics.
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. Studies have reported its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving MCF-7 cells, Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate showed an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
The biological activity of Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate is attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : The compound shows binding affinity to specific receptors that regulate apoptosis and cell survival pathways.
Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to quantitatively assess these interactions.
Synthesis Methods
The synthesis of Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach includes:
This reaction can be optimized for yield and purity using refluxing in organic solvents or microwave-assisted methods.
Q & A
Q. What are the common synthetic routes for Sodium 4-(4-fluorophenyl)-5-methyl-1,3-thiazole-2-carboxylate?
Methodological Answer: The compound is typically synthesized via two primary routes:
- Hantzsch Thiazole Synthesis : Reacting α-halo ketones (e.g., 2-bromo-4'-fluoroacetophenone) with thiourea derivatives in ethanol under reflux. This method forms the thiazole core, followed by carboxylation and sodium salt formation .
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between 5-methyl-2-bromothiazole-2-carboxylate and 4-fluorophenylboronic acid. Optimal conditions include Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/ethanol as solvents (yields ~80–90%) .
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hantzsch Synthesis | α-halo ketone, thiourea, ethanol, reflux | 70–75 | ≥95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, 4-fluorophenylboronic acid, K₂CO₃ | 80–90 | ≥98 |
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C2 carboxylate at δ 165–170 ppm) .
- X-Ray Crystallography : SHELXL refinement (via SHELX suite) resolves anisotropic displacement parameters and hydrogen bonding networks. For example, dihedral angles between the thiazole and fluorophenyl rings (~20–30°) indicate planarity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ peak at m/z 315.31) .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura coupling step for higher yields?
Methodological Answer:
- Catalyst Screening : Pd(OAc)₂ with SPhos ligand improves coupling efficiency compared to Pd(PPh₃)₄ .
- Solvent Optimization : A 3:1 mixture of toluene/water enhances boronic acid solubility and reduces side reactions.
- Temperature Control : Maintaining 80–90°C prevents catalyst decomposition while ensuring reaction completion.
- Post-Reaction Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >99% purity .
Q. Table 2: Catalyst Performance in Suzuki-Miyaura Reaction
| Catalyst System | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 80 | 98 |
| Pd(OAc)₂/SPhos | 92 | 99 |
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Dose-Dependent Assays : Test compound concentrations from 1 nM–100 µM to identify activity thresholds. For example, IC₅₀ values <10 µM suggest anticancer potential, while MIC values >50 µM indicate weaker antimicrobial activity .
- Structural Analog Comparison : Compare with derivatives like Methyl 2-amino-5-(4-fluorophenyl)-4-thiazolecarboxylate (). Fluorine substitution at the 4-position enhances membrane permeability but may reduce target specificity .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of pathways like p38 MAP kinase (see ) or IL-6 inhibition ().
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like COX-2 or EGFR. Fluorophenyl groups show hydrophobic interactions in catalytic pockets .
- Crystallographic Data : ORTEP-III (WinGX suite) visualizes bond angles and torsional strain. For example, the C-S bond in the thiazole ring (1.75 Å) influences ring planarity and bioactivity .
- SAR Table :
Q. Table 3: SAR of Thiazole Derivatives
| Substituent | Biological Activity | Key Interaction |
|---|---|---|
| 4-Fluorophenyl | Anticancer (p38 MAP kinase) | Hydrophobic pocket binding |
| 5-Methyl | Enhanced metabolic stability | Steric hindrance reduction |
| Carboxylate (C2) | Solubility & ion pairing | Charge-charge interaction |
Q. How to address challenges in crystallographic refinement for sodium salt forms?
Methodological Answer:
- Disorder Modeling : Use SHELXL’s PART instruction to model sodium ion disorder in high-symmetry space groups (e.g., P2₁/c) .
- Hydrogen Bond Analysis : Identify Na⁺ coordination with carboxylate oxygens (O···Na distances ~2.3–2.5 Å) and solvent molecules (e.g., water or ethanol) .
- Twinned Data Refinement : Apply TWIN/BASF commands in SHELXL for crystals with pseudo-merohedral twinning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
